3-Hydroxy-12-oleanene-23,28-dioic acid
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Overview
Description
3-Hydroxy-12-oleanene-23,28-dioic acid is a natural triterpenoid compound with the molecular formula C30H46O5 and a molecular weight of 486.7 g/mol . This compound is of significant interest in the biomedical field due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and metabolic disorder-related activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-oleanene-23,28-dioic acid typically involves the extraction from natural sources such as the herbs of Tripterygium wilfordii . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity confirmation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These processes are carried out in cleanroom environments with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-12-oleanene-23,28-dioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities .
Scientific Research Applications
3-Hydroxy-12-oleanene-23,28-dioic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-12-oleanene-23,28-dioic acid involves its interaction with various molecular targets and pathways. It modulates intracellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-Hydroxy-12-oleanene-23,28-dioic acid is part of the oleanane group of triterpenoids, which includes compounds such as oleanolic acid and ursolic acid . Compared to these similar compounds, this compound has unique structural features that contribute to its distinct biological activities .
List of Similar Compounds
- Oleanolic acid
- Ursolic acid
- 2,3-Dihydroxyolean-12-ene-23,28-dioic acid
- 3,23-Dihydroxyolean-12-en-28-oic acid
Biological Activity
3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid compound, exhibits significant biological activities that have garnered attention in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse studies.
Chemical Structure and Properties
This compound is a naturally occurring compound found in various plants, particularly in the herb Tripterygium wilfordii. Its molecular formula is C30H46O5, and it belongs to the class of oleanane-type triterpenoids. The compound's structure contributes to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-ulcer effects.
1. Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound through various mechanisms:
- Induction of Apoptosis : Research on Plumbago zeylanica extracts containing this compound demonstrated its ability to induce apoptosis in MDA-MB-231 breast cancer cells. The mechanism involved loss of mitochondrial membrane potential, downregulation of Bcl-2, increased expression of Bad, and activation of caspase-3, leading to DNA fragmentation .
- Inhibition of Metastasis : The same study indicated that the compound suppresses cancer cell adhesion and migration by inhibiting matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . This suggests a potential role in preventing cancer metastasis.
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound are notable in various experimental models:
- Macrophage Studies : In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, the compound significantly reduced nitric oxide production and suppressed pro-inflammatory cytokines such as TNF-alpha and IL-1beta at both mRNA and protein levels . This effect is mediated through inhibition of the NF-kappaB signaling pathway.
3. Gastroprotective Effects
The compound has also been studied for its gastroprotective effects:
- Experimental Gastric Ulcers : In rat models of gastric ulcers induced by indomethacin and absolute alcohol, this compound showed significant protective effects comparable to carbenoxolone. It increased hexosamine levels in gastric juice without affecting gastric secretion or peptic activity .
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of this compound:
- Study on Plumbago zeylanica : This study demonstrated the compound’s ability to inhibit tumor cell invasion and migration while inducing apoptosis through specific molecular pathways .
- Gastroprotective Study : In a controlled experiment involving various ulcer models in rats, the compound was effective at doses ranging from 50 to 100 mg/kg, highlighting its therapeutic potential for gastric disorders .
Properties
IUPAC Name |
(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-QPHRCCSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.